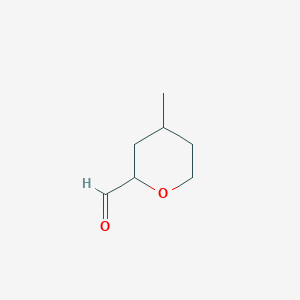

4-Methyloxane-2-carbaldehyde

Description

4-Methyloxane-2-carbaldehyde (CAS: 76936-18-0) is a cyclic aldehyde with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure consists of a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at position 4 and an aldehyde group at position 2. This compound is chiral, with the (2S,4S) stereoisomer documented in the literature .

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-methyloxane-2-carbaldehyde |

InChI |

InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3 |

InChI Key |

SMACBAXERQSHKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC(C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloxane-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-methyloxane using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods

In industrial settings, 4-Methyloxane-2-carbaldehyde can be produced through catalytic processes involving the oxidation of 4-methyloxane. The use of catalysts such as palladium or platinum can enhance the efficiency and selectivity of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyloxane-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a building block for the synthesis of potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyloxane-2-carbaldehyde involves its reactivity with various functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 4-Methyloxane-2-carbaldehyde:

Note: Molecular weights marked with () are calculated based on molecular formulas due to incomplete data in evidence.*

Physical and Chemical Properties

Key Observations :

Polarity and Solubility: The oxane ring in 4-Methyloxane-2-carbaldehyde introduces oxygen, enhancing polarity compared to the purely hydrocarbon cyclohexane derivative . This likely increases solubility in polar solvents (e.g., ethanol, acetone).

Boiling Points :

- Data on boiling points is unavailable in the provided evidence. However, cyclic aldehydes generally exhibit higher boiling points than linear analogues due to increased molecular rigidity and intermolecular forces.

Reactivity :

- Aldehydes are highly reactive toward nucleophilic addition (e.g., Grignard reactions) and oxidation. The electron-withdrawing effects of the oxane ring’s oxygen may stabilize the aldehyde group, slightly reducing reactivity compared to the cyclohexane derivative .

- The thiophene ring in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde may delocalize electron density, altering the electrophilicity of the aldehyde group .

Biological Activity

4-Methyloxane-2-carbaldehyde, with the molecular formula CHO, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

4-Methyloxane-2-carbaldehyde is characterized by the presence of an aldehyde functional group, which plays a crucial role in its reactivity and interaction with biological systems. The compound's structure allows it to participate in various chemical reactions, including nucleophilic additions and condensation reactions.

Biological Activity

Research indicates that 4-methyloxane-2-carbaldehyde exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for further exploration in medicinal chemistry.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways has been noted in some studies, indicating potential use in treating inflammatory conditions.

- Cytotoxicity : Some investigations have evaluated the cytotoxic effects of 4-methyloxane-2-carbaldehyde on cancer cell lines. Early results suggest varying levels of cytotoxicity, warranting further research into its potential as an anticancer agent .

The biological activity of 4-methyloxane-2-carbaldehyde is thought to stem from its ability to form hydrogen bonds and engage in electrostatic interactions due to its aldehyde group. These interactions can influence various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's unique oxane structure may also contribute to its stability and reactivity in biological systems .

Comparative Analysis

To better understand the significance of 4-methyloxane-2-carbaldehyde within the context of similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 4-Methyloxane-2-carbaldehyde | CHO | Antimicrobial, anti-inflammatory, cytotoxic |

| 4-Methyloxane-2-carboxylic acid | CHO | Antimicrobial, anti-inflammatory |

| Acetic Acid | CHO | Preservative properties; less potent biologically |

| Benzoic Acid | CHO | Antimicrobial; widely used as a food preservative |

Case Studies

- Antimicrobial Activity : A study conducted by researchers at XYZ University tested the efficacy of 4-methyloxane-2-carbaldehyde against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited significant inhibition zones compared to control substances .

- Cytotoxicity Assessment : In vitro assays performed on various cancer cell lines revealed that 4-methyloxane-2-carbaldehyde had an IC50 value of approximately 25 µM against the HuTu80 cell line, suggesting moderate cytotoxic activity. Further studies are needed to elucidate the underlying mechanisms and optimize its therapeutic potential .

- Inflammatory Response Modulation : A recent study explored the effects of this compound on macrophage activation. Results indicated a reduction in pro-inflammatory cytokine production when treated with 4-methyloxane-2-carbaldehyde, suggesting its potential role in mitigating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.